molecular formula C14H13N3O2S B2836218 4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 299922-81-9

4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2836218
CAS No.: 299922-81-9
M. Wt: 287.34
InChI Key: LDDIAGDYZRPALL-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound contains a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with furan-2-carbohydrazide in the presence of a suitable catalyst and solvent. The reaction mixture is heated to promote cyclization, leading to the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings or the triazole ring.

Scientific Research Applications

4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs due to its triazole ring, which is known for its biological activity.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(4-nitrophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications.

Biological Activity

4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific triazole derivative, focusing on its pharmacological applications and mechanisms of action.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 893725-73-0
Molecular Formula C14H13N3O2S
Molecular Weight 299.35 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The triazole moiety can form stable complexes with metal ions and inhibit enzymes such as aromatase and carbonic anhydrase, which are crucial in various metabolic pathways .
  • Redox Activity : The thiol group can participate in redox reactions, modulating the activity of target proteins and influencing cellular signaling pathways .
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various pathogenic strains .

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit potent antimicrobial effects. For instance, a study showed that similar compounds had minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL against strains like Escherichia coli, Staphylococcus aureus, and Candida albicans at a concentration of 125 µg/mL . This suggests that this compound could have comparable efficacy.

Anticancer Activity

In vitro studies have indicated that triazole derivatives can selectively target cancer cells. For example, compounds with similar structures were found to be cytotoxic against melanoma and breast cancer cell lines (MDA-MB-231), with promising results for further development as anticancer agents . The selectivity towards cancer cells indicates potential for therapeutic applications in oncology.

Case Studies

  • Synthesis and Testing : A recent study synthesized several derivatives of triazole-thiols and evaluated their antimicrobial activity. The most active derivatives showed MIC values as low as 31.25 µg/mL against resistant bacterial strains .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinity of triazole derivatives to various enzymes involved in cancer metabolism. These studies support the hypothesis that modifications in the chemical structure can enhance biological activity .

Properties

IUPAC Name

4-(4-ethoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-2-18-11-7-5-10(6-8-11)17-13(15-16-14(17)20)12-4-3-9-19-12/h3-9H,2H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDIAGDYZRPALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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